molecular formula C14H19BrFN3O B13097834 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide

2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide

Cat. No.: B13097834
M. Wt: 344.22 g/mol
InChI Key: UANWYGLRKAYRIT-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Bromination: Starting with a suitable benzene derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

    Amination: The brominated intermediate can then undergo nucleophilic substitution with an amine to introduce the amino group.

    Fluorination: Introduction of the fluorine atom can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amide Formation: The final step involves coupling the intermediate with 1-ethylpyrrolidine-2-carboxylic acid or its derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while substitution could yield various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use in drug development for targeting specific diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-N-methylbenzamide
  • 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide
  • 2-Amino-3-bromo-N-((1-methylpyrrolidin-2-yl)methyl)-5-fluorobenzamide

Uniqueness

2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activities and improved efficacy.

Properties

Molecular Formula

C14H19BrFN3O

Molecular Weight

344.22 g/mol

IUPAC Name

2-amino-3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-fluorobenzamide

InChI

InChI=1S/C14H19BrFN3O/c1-2-19-5-3-4-10(19)8-18-14(20)11-6-9(16)7-12(15)13(11)17/h6-7,10H,2-5,8,17H2,1H3,(H,18,20)

InChI Key

UANWYGLRKAYRIT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)F)Br)N

Origin of Product

United States

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